molecular formula C20H39NO B12649428 N-Vinylstearamide CAS No. 85938-55-2

N-Vinylstearamide

Cat. No.: B12649428
CAS No.: 85938-55-2
M. Wt: 309.5 g/mol
InChI Key: DPDUMCDONQYFCT-UHFFFAOYSA-N
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Description

N-Vinylstearamide is an organic compound with the chemical formula C20H39NO. It is a derivative of stearamide, where the hydrogen atom of the amide group is replaced by a vinyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinylstearamide can be synthesized through the reaction of stearic acid with vinylamine. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where stearic acid and vinylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Vinylstearamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Vinylstearamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Vinylstearamide involves its interaction with various molecular targets and pathways. It can interact with cell membranes, altering their permeability and affecting cellular processes. In drug delivery systems, it can encapsulate drugs and release them in a controlled manner, enhancing their efficacy and reducing side effects .

Comparison with Similar Compounds

  • N-Vinylacetamide
  • N-Vinylformamide
  • N-Vinylpyrrolidone

Comparison: N-Vinylstearamide is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its compatibility with lipid-based systems. Compared to N-Vinylacetamide and N-Vinylformamide, this compound has better biocompatibility and is more suitable for applications in drug delivery and biomedical research. N-Vinylpyrrolidone, on the other hand, is more commonly used in polymerization reactions due to its higher reactivity .

Properties

CAS No.

85938-55-2

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

IUPAC Name

N-ethenyloctadecanamide

InChI

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h4H,2-3,5-19H2,1H3,(H,21,22)

InChI Key

DPDUMCDONQYFCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC=C

Origin of Product

United States

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